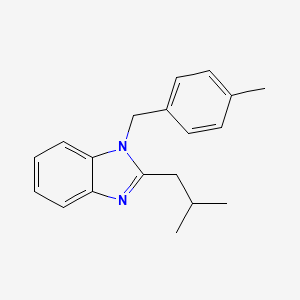
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IB-MECA and has been synthesized using different methods. IB-MECA has been found to have promising therapeutic effects and has been extensively studied for its biochemical and physiological effects in various studies.
Mechanism of Action
IB-MECA acts as an agonist for the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. IB-MECA binding to the adenosine A3 receptor activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
IB-MECA has been found to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, inducing apoptosis, and improving cognitive function. IB-MECA has also been found to modulate the immune system and improve immune function.
Advantages and Limitations for Lab Experiments
IB-MECA has several advantages for lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, IB-MECA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for IB-MECA research, including exploring its potential therapeutic effects in other fields, such as cardiovascular disease and diabetes. Further research is also needed to optimize IB-MECA dosing and delivery methods to minimize potential toxicity and improve efficacy. Additionally, the development of IB-MECA analogs with improved pharmacological properties may also be a promising direction for future research.
In conclusion, IB-MECA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various fields. IB-MECA has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Although IB-MECA has several advantages for lab experiments, it also has limitations, and further research is needed to optimize its use. Overall, IB-MECA has promising potential for future therapeutic applications, and further research is warranted to explore its full potential.
Synthesis Methods
IB-MECA can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a base, such as potassium carbonate. This method yields IB-MECA with high purity and yield. Another method involves the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a catalyst, such as palladium on carbon. This method also yields IB-MECA with high purity and yield.
Scientific Research Applications
IB-MECA has been studied for its potential therapeutic effects in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, IB-MECA has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, IB-MECA has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, IB-MECA has been found to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(2)12-19-20-17-6-4-5-7-18(17)21(19)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFWICJANIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)


![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)


